molecular formula C10H17NO B12930872 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde

1-(Cyclopropylmethyl)piperidine-2-carbaldehyde

Cat. No.: B12930872
M. Wt: 167.25 g/mol
InChI Key: SLZVUDSZUROODT-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO. It is a piperidine derivative, characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and an aldehyde group at the second position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with 2-piperidone under specific conditions to form the desired product. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by acids or bases to facilitate the formation of the aldehyde group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde has been explored in various studies focusing on the development of novel pharmacologically active compounds. One notable study synthesized derivatives based on this compound to investigate their antibacterial properties. The results indicated that compounds incorporating the cyclopropylmethyl piperidine moiety exhibited significant antibacterial activity against strains such as Streptococcus pneumoniae and Streptococcus pyogenes .

Table 1: Synthesis Overview

CompoundMethodologyBiological Activity
This compoundPalladium-catalyzed cross-couplingStrong antibacterial against specific strains

Biological Activities

Research has demonstrated that this compound and its derivatives can act as positive allosteric modulators of certain receptors, notably the metabotropic glutamate 5 receptor. This modulation is relevant for developing treatments for neuropsychiatric disorders, including schizophrenia . In vivo studies have shown that some derivatives can reverse amphetamine-induced hyperlocomotion in animal models, indicating potential antipsychotic effects without significant motor impairments .

Therapeutic Potential

The therapeutic implications of this compound extend to several areas:

  • Antibacterial Agents : Its derivatives have been evaluated for their effectiveness against resistant bacterial strains, highlighting their potential in treating infections caused by antibiotic-resistant pathogens.
  • Neuropharmacology : The modulation of glutamate receptors suggests applications in treating conditions like schizophrenia and other cognitive disorders.
  • Pain Management : Some studies are exploring its derivatives as analgesics due to their interaction with pain pathways in the nervous system.

Case Studies

Several case studies have documented the efficacy of compounds derived from this compound:

  • Case Study on Antibacterial Activity : A series of synthesized derivatives were tested against Sarcina lutea and other Gram-positive bacteria, showing varying degrees of potency. The most effective derivatives demonstrated half-maximal inhibitory concentrations (IC50) significantly lower than standard antibiotics .
  • Neuropharmacological Assessment : In a preclinical trial, a derivative was administered to rats to assess its effects on behavior indicative of psychosis. Results indicated that the compound could mitigate hyperlocomotion induced by stimulant drugs, suggesting a role in managing psychotic symptoms .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)piperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

    Piperidine-2-carbaldehyde: Lacks the cyclopropylmethyl group.

    Cyclopropylmethylamine: Lacks the piperidine ring and aldehyde group

Uniqueness: 1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is unique due to the presence of both the cyclopropylmethyl group and the aldehyde group at the second position of the piperidine ring.

Biological Activity

1-(Cyclopropylmethyl)piperidine-2-carbaldehyde is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: [not specified]
  • Molecular Formula: C10H15N
  • Molecular Weight: 149.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Interaction: It may act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways.
  • Receptor Binding: The compound could bind to neurotransmitter receptors, potentially affecting synaptic transmission and neurochemical balance.
  • Signal Transduction Modulation: It may alter cellular signaling pathways, leading to various physiological responses.

Antiviral and Anticancer Potential

Research indicates that compounds with structural similarities to this compound often exhibit antiviral and anticancer properties. For instance, studies have shown that similar piperidine derivatives can inhibit the proliferation of cancer cells and possess antiviral activities against specific viruses.

Neuroprotective Effects

Given its potential interaction with neurotransmitter systems, this compound may also demonstrate neuroprotective effects. Research on related piperidine compounds suggests they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
This compoundPotential antiviral and anticancer effects
DonepezilCholinesterase inhibitor, cognitive enhancer
Other Piperidine DerivativesAntioxidant and anti-inflammatory properties

Study on Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .

Neuroprotective Research

In another study focusing on neuroprotection, a related compound demonstrated the ability to reduce reactive oxygen species (ROS) levels in neuronal cultures, suggesting that this compound could similarly protect against oxidative damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(cyclopropylmethyl)piperidine-2-carbaldehyde, and what are the critical intermediates?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving cyclopropylmethylation and carbaldehyde formation. A key intermediate is 1-(cyclopropylmethyl)piperazine , prepared by reacting tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification . Subsequent reductive amination or oxidation steps may introduce the carbaldehyde group. Reaction conditions such as solvent choice (e.g., DCM or IPA), reducing agents (e.g., NaHB(OAc)₃), and temperature (e.g., 40°C under hydrogen pressure) significantly influence yield and purity .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. For example, ¹H NMR analysis of related intermediates (e.g., 1-(cyclopropylmethyl)piperazine derivatives) reveals characteristic signals for the cyclopropylmethyl group (δ 0.10–0.50 ppm) and piperazine/piperidine protons (δ 1.10–3.50 ppm). High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) can confirm molecular weight . Purity should be assessed via HPLC or GC-MS, especially if the compound is used in downstream biological assays.

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Stereochemical outcomes depend on reaction conditions and catalysts. For example, in the synthesis of cyclohexylamine derivatives, stereoisomers (e.g., (1R,4R) vs. (1S,4S)) were separated using column chromatography after reductive amination. The use of chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) could further enhance stereocontrol . Computational modeling (e.g., DFT calculations) may predict steric and electronic influences on stereoselectivity.

Q. What strategies resolve contradictions in spectroscopic data for cyclopropylmethyl-containing compounds?

  • Methodological Answer : Signal overlap in NMR spectra (e.g., cyclopropyl protons) can be addressed using 2D techniques (COSY, HSQC) or variable-temperature NMR. For example, in related piperazine derivatives, coupling constants (J = 6.6 Hz) and integration ratios help distinguish axial/equatorial protons . Conflicting mass spectrometry data (e.g., isotopic patterns) may require recalibration or alternative ionization methods (e.g., MALDI-TOF).

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Scalability requires optimizing solvent volume, stoichiometry, and catalyst loading. For instance, in the synthesis of 1-(cyclopropylmethyl)piperazine, reducing TFA volume while maintaining reaction time improved yield (92% reported) . Continuous-flow reactors or microwave-assisted synthesis may enhance efficiency. Kinetic studies (e.g., monitoring via in-situ IR) can identify rate-limiting steps.

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Although specific safety data for this compound are limited, analogs with cyclopropylmethyl groups (e.g., cloniprazepam) highlight hazards such as acute toxicity and skin irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Neutralize acidic/basic waste streams (e.g., TFA-containing reactions) before disposal . Emergency measures for spills include adsorption with inert materials (e.g., sand) and containment in sealed containers .

Q. Data Interpretation and Validation

Q. How can computational tools aid in predicting the reactivity of this compound?

  • Methodological Answer : Molecular docking or molecular dynamics simulations can model interactions with biological targets (e.g., enzymes). Software like Gaussian or Schrödinger Suite can calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For spectral validation, tools like ACD/Labs or MestReNova simulate NMR spectra based on proposed structures .

Q. Experimental Design

Q. What are the best practices for designing a stability study of this compound under varying conditions?

  • Methodological Answer :

  • Storage Stability : Test under accelerated conditions (e.g., 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC and track byproducts.
  • Solution Stability : Assess pH dependence (e.g., 1–12) and solvent effects (aqueous vs. organic).
  • Light Sensitivity : Expose to UV/visible light and compare with dark controls.
  • Documentation : Use ICH guidelines (Q1A–Q1E) for protocol standardization .

Q. Ethical and Reporting Standards

Q. How should researchers address ethical considerations when using derivatives of this compound in biological studies?

  • Methodological Answer : Follow institutional review board (IRB) protocols for in vitro/in vivo studies. Disclose potential dual-use risks (e.g., psychoactive derivatives) in publications. Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions . Cite primary literature to avoid reliance on non-peer-reviewed sources (e.g., commercial databases) .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine-2-carbaldehyde

InChI

InChI=1S/C10H17NO/c12-8-10-3-1-2-6-11(10)7-9-4-5-9/h8-10H,1-7H2

InChI Key

SLZVUDSZUROODT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C=O)CC2CC2

Origin of Product

United States

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